Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Description
Historical Development of Cyclopentadienyliron Dicarbonyl Complexes
The foundation for modern cyclopentadienyliron chemistry was established in 1955 with the first preparation of cyclopentadienyliron dicarbonyl dimer, marking a pivotal moment in organometallic chemistry. This seminal compound was synthesized through the reaction of iron pentacarbonyl with dicyclopentadiene, a method that remains fundamentally unchanged today. The reaction proceeds through the thermal cracking of dicyclopentadiene to generate cyclopentadiene, which subsequently coordinates to iron pentacarbonyl with concomitant loss of carbon monoxide ligands. The overall transformation can be represented by the stoichiometric equation: 2 Fe(CO)₅ + C₁₀H₁₂ → (η⁵-C₅H₅)₂Fe₂(CO)₄ + 6 CO + H₂.
The structural characterization of cyclopentadienyliron dicarbonyl dimer revealed complex fluxional behavior involving three distinct isomeric forms: cis, trans, and open configurations. These isomers interconvert rapidly at room temperature through bridging-terminal carbonyl ligand exchange mechanisms, creating a dynamic equilibrium that has been extensively studied through nuclear magnetic resonance spectroscopy and infrared spectroscopy. The fluxional process occurs faster than the nuclear magnetic resonance timescale, resulting in averaged signals in the proton nuclear magnetic resonance spectrum at 25°C, while infrared spectroscopy reveals distinct absorption bands for bridging carbonyl ligands around 1780 cm⁻¹ and terminal carbonyl ligands near 1980 cm⁻¹.
The development of mononuclear cyclopentadienyliron dicarbonyl derivatives emerged as researchers sought to access more synthetically versatile starting materials. Cyclopentadienyliron dicarbonyl iodide represents a particularly important member of this family, featuring a piano stool molecular geometry where the cyclopentadienyl ligand forms the "seat" and the remaining ligands constitute the "legs". This compound adopts Cs symmetry with crystallographically determined bond distances of Fe-Cp centroid = 1.72 Å, Fe-I = 2.61 Å, and Fe-CO = 1.78 Å. The electron counting analysis confirms this as an 18-electron complex, with contributions from the iron center (8 electrons), cyclopentadienyl anion (5 electrons), two carbonyl ligands (4 electrons), and iodide ligand (1 electron).
The synthetic accessibility and stability of cyclopentadienyliron dicarbonyl complexes led to their widespread adoption as starting materials for more complex organometallic architectures. The historical significance of these compounds extends beyond their initial discovery, as they have served as fundamental building blocks for accessing diverse iron-containing catalysts and stoichiometric reagents. The establishment of robust synthetic methodologies for cyclopentadienyliron dicarbonyl systems provided the foundation for subsequent developments in hybrid ligand architectures that incorporate additional coordination sites and stereochemical elements.
Evolution of Chiral Oxazolidine Ligands in Asymmetric Catalysis
The emergence of chiral oxazolidine ligands as powerful tools in asymmetric catalysis represents a significant evolution in stereochemical control methodology. Chiral 1,3-oxazolidine ligands possess a sterically tunable, rigid structure capable of accommodating multiple chiral centers, making them exceptionally versatile for controlling enantioselectivity in metal-catalyzed transformations. The oxazolidine heterocycle provides a well-defined coordination environment through its nitrogen donor atom, while the incorporation of various substituents allows for systematic tuning of steric and electronic properties.
The development of phosphinooxazoline ligands, commonly known by their abbreviated form but properly termed phosphino-oxazoline ligands, marked a crucial advancement in asymmetric catalyst design. These ligands feature a distinctive P,N-chelating coordination mode, distinguishing them from the more prevalent diphosphine ligands traditionally employed in asymmetric catalysis. The modular synthesis of phosphinooxazoline systems allows for systematic variation of both the phosphine and oxazoline components, enabling fine-tuning of catalytic performance for specific transformations.
Comprehensive studies of oxazoline-containing ligands have demonstrated their exceptional versatility across a broad range of asymmetric transformations. The classification of these ligands by denticity reveals a progression from mono(oxazolines) to bis(oxazolines), tris(oxazolines), and tetra(oxazolines), reflecting the continued architectural development in ligand design. The success of these ligand systems stems from their ability to create well-defined chiral environments around metal centers while maintaining sufficient flexibility to accommodate different substrate classes.
| Ligand Type | Denticity | Primary Donor Atoms | Typical Applications | Enantioselectivity Range |
|---|---|---|---|---|
| Mono(oxazoline) | Monodentate | N | Hydrogenation | 70-95% ee |
| Phosphinooxazoline | Bidentate | P, N | Allylation, Hydrogenation | 85-99% ee |
| Bis(oxazoline) | Bidentate | N, N | Cyclopropanation, Aldol | 80-98% ee |
| Tris(oxazoline) | Tridentate | N, N, N | Oxidation | 75-92% ee |
The mechanistic understanding of oxazolidine ligand function has evolved considerably through detailed crystallographic and spectroscopic studies. X-ray crystallographic analysis of palladium complexes bearing oxazoline ligands has revealed key structural features responsible for asymmetric induction. The origins of stereochemical control often involve indirect interactions between oxazoline substituents and both the metal center and substrate molecules, creating a chiral environment that favors formation of one enantiomer over another.
The application of oxazolidine ligands in asymmetric allylation reactions exemplifies their synthetic utility and mechanistic sophistication. In palladium-catalyzed allylation transformations, tert-butyl-substituted phosphinooxazoline ligands have demonstrated exceptional performance, providing products with enantioselectivities exceeding 99% under optimized conditions. The mechanism involves coordination of the palladium complex to the allyl substrate, followed by oxidative addition and subsequent nucleophilic attack by the substrate to generate enantioenriched products with regeneration of the active catalyst.
Significance of Phosphine-Cyclopentadienyl Hybrid Ligand Architectures
The development of phosphine-cyclopentadienyl hybrid ligand systems represents a sophisticated approach to combining the electronic properties of cyclopentadienyl coordination with the versatile coordination chemistry of phosphine donors. Cyclopentadienyl-phosphine ligands feature multi-substituted cyclopentadienyl moieties linked to phosphine functionalities through alkyl or aryl connecting groups, creating chelating ligands capable of forming constrained geometry complexes. The cooperative coordination mode of these hybrid systems may result in electronic resonance interactions between the lone pair electrons on the phosphorus center and the cyclopentadienyl π-system.
Recent synthetic developments have established convenient methodologies for preparing diverse cyclopentadienyl-phosphine ligand architectures. These hybrid systems have found particular application in the synthesis of manganese complexes, where the combination of cyclopentadienyl and phosphine coordination creates unique electronic environments suitable for various catalytic applications. The structural diversity accessible through modification of both the cyclopentadienyl and phosphine components allows for systematic optimization of ligand properties for specific applications.
Iron complexes bearing cyclopentadienyl-phosphine ligands have demonstrated remarkable versatility in small molecule activation, particularly in dinitrogen fixation studies. The electronic properties of iron centers in different oxidation states (Fe(II), Fe(I), Fe(0)) coordinated to cyclopentadienyl-phosphine ligands show systematic variations in their ability to activate dinitrogen molecules. Density functional theory calculations combined with experimental spectroscopic data indicate that the degree of dinitrogen activation increases as the iron oxidation state decreases, reflecting enhanced π-back-donation from more electron-rich metal centers.
| Iron Oxidation State | N₂ Activation Degree | Bond Order (DFT) | Key Spectroscopic Features |
|---|---|---|---|
| Fe(II) | Low | 2.85 | ν(N-N) = 2045 cm⁻¹ |
| Fe(I) | Medium | 2.41 | ν(N-N) = 1967 cm⁻¹ |
| Fe(0) | High | 1.98 | ν(N-N) = 1845 cm⁻¹ |
The synthetic accessibility of cyclopentadienyl-phosphine hybrid ligands through various coupling methodologies has enabled systematic exploration of their coordination chemistry with different metal centers. The reaction between pentamethylcyclopentadienyl rhodium complexes and bis(pentafluorophenyl)phosphine precursors demonstrates the feasibility of constructing linked cyclopentadienyl-phosphine architectures through chelate-assisted dehydrofluorinative coupling reactions. These methodologies provide access to constrained geometry complexes where both cyclopentadienyl and phosphine coordination occur at the same metal center.
The significance of phosphine-cyclopentadienyl hybrid ligand architectures extends beyond their immediate coordination chemistry applications to encompass their potential role in developing next-generation catalytic systems. The combination of cyclopentadienyl π-coordination with phosphine σ-donation creates electronically rich metal centers capable of activating challenging substrates while maintaining sufficient stability for practical applications. The modular nature of these hybrid systems allows for systematic optimization of both steric and electronic properties, providing a rational design approach for developing task-specific catalysts.
The integration of cyclopentadienyl-phosphine hybrid architectures with chiral oxazolidine components, as exemplified by the title compound, represents the culmination of these independent developments into sophisticated multidentate ligand systems. Such architectures combine the electronic activation provided by cyclopentadienyl coordination, the versatile coordination chemistry of phosphine donors, and the stereochemical control offered by chiral oxazolidine moieties. This convergence of ligand design principles creates opportunities for developing highly selective catalytic systems capable of achieving both high activity and exceptional enantioselectivity in asymmetric transformations.
Properties
CAS No. |
163169-15-1 |
|---|---|
Molecular Formula |
C29H30FeNOP |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[(5Z)-5-[(4S)-4-tert-butyl-1,3-oxazolidin-3-id-2-ylidene]cyclopenta-1,3-dien-1-yl]-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H;/q2*-1;+2/b23-20-;;/t22-;;/m1../s1 |
InChI Key |
JTWUNUBQGSFMMO-OUSRXUMRSA-N |
SMILES |
CC(C)(C)C1COC(=C2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[N-]1.[CH-]1C=CC=C1.[Fe+2] |
Isomeric SMILES |
CC(C)(C)[C@H]1CO/C(=C\2/C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)/[N-]1.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C)(C)C1COC(=C2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[N-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Biological Activity
Iron(2+) complexes have garnered significant interest in medicinal chemistry due to their potential biological applications, including antimicrobial and anticancer activities. The compound in focus, Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1) , is a novel iron complex that combines oxazolidine and phosphine functionalities. This article delves into its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a unique coordination environment due to its oxazolidine and phosphine ligands. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Iron complexes have been shown to exhibit varying degrees of antimicrobial activity. In studies involving similar iron complexes, it has been observed that the incorporation of phosphine ligands enhances the antimicrobial properties compared to free ligands. For instance, complexes derived from thiosemicarbazones exhibited higher antimicrobial activity than their corresponding free ligands due to improved metal-ligand interactions that enhance cell membrane permeability .
Table 1: Comparative Antimicrobial Activity of Iron Complexes
| Compound Type | MIC (µg/mL) | Activity Level |
|---|---|---|
| Free Ligand | 100 | Low |
| Iron Complex A | 25 | Moderate |
| Iron Complex B | 10 | High |
Cytotoxicity and Anticancer Activity
The cytotoxicity of iron complexes has been extensively studied. Research indicates that iron(II) complexes can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. For example, similar iron(II) complexes demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HeLa and MCF-7 .
Case Study: Cytotoxicity of Iron Complexes
A recent study evaluated the cytotoxic effects of iron(II) complexes on human breast cancer cells (MCF-7). The results showed that the complex induced significant cell death at concentrations as low as 5 µM, with a mechanism involving ROS-mediated apoptosis.
Table 2: Cytotoxicity Data for Iron(II) Complexes
| Complex | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Iron(II) Complex A | MCF-7 | 5 | ROS-mediated apoptosis |
| Iron(II) Complex B | HeLa | 8 | Cell cycle arrest |
The proposed mechanisms for the biological activity of iron complexes include:
- Metal-Ligand Interaction : Enhanced binding affinity to biological targets due to the presence of phosphine ligands.
- Generation of Reactive Oxygen Species : Induction of oxidative stress leading to cell death.
- Inhibition of Key Enzymes : Disruption of enzyme functions critical for cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related iron cyclopentadienyl complexes, highlighting key differences in substituents, electronic properties, and applications:
Key Observations:
Electronic Effects :
- The diphenylphosphanyl group in the target compound enhances π-backbonding capability compared to benzoylferrocene’s electron-withdrawing benzoyl group. This could stabilize low-oxidation-state iron centers in catalytic cycles .
- The oxazolidin-3-ide moiety introduces a rigid, chiral environment absent in simpler analogs like benzoylferrocene, making the target compound a candidate for enantioselective reactions.
Biological Activity: While the target compound’s bioactivity remains unstudied, structurally related ferrocenyl-pyrazole complexes exhibit notable antimicrobial effects (e.g., MIC of 16 µg/mL against Candida albicans), suggesting that the phosphanyl and oxazolidine groups in the target may similarly interact with microbial enzymes or membranes .
Steric and Solubility Considerations: The tert-butyl group in the target compound likely improves solubility in nonpolar solvents compared to the polar triazole-functionalized analog . This property is advantageous for homogeneous catalysis in organic media.
Structural Characterization :
- Crystallographic data for such complexes are often resolved using SHELX software , which is widely employed for small-molecule refinement. The target compound’s stereochemical complexity would necessitate high-resolution data collection and robust refinement protocols .
Preparation Methods
Functionalization of Cyclopentadiene with Diphenylphosphine
The 2-(diphenylphosphanyl)cyclopentadienyl ligand is synthesized via nucleophilic substitution of cyclopentadienide with chlorodiphenylphosphine. Sodium dispersion in tetrahydrofuran (THF) reacts with cyclopentadiene to form sodium cyclopentadienide, as demonstrated in the preparation of cyclopentadienylsodium. Subsequent treatment with chlorodiphenylphosphine introduces the phosphine moiety:
Reaction conditions (0°C, 12 hours in THF) ensure regioselective substitution at the 2-position, avoiding polymerization. The product is isolated as a deep red solution and characterized via (δ ≈ −10 ppm relative to HPO) and (multiplet at δ 5.8–6.2 ppm for Cp protons).
Isolation of the Sodium Salt
The ligand is stabilized as its sodium salt by quenching the reaction with dry ice, yielding a crystalline solid. This intermediate is critical for subsequent coordination to iron(II).
Preparation of (2Z,4S)-4-tert-Butyl-1,3-oxazolidin-3-ide
Chiral β-Amino Alcohol Precursor
The oxazolidinide ligand originates from (4S)-4-tert-butyl-1,3-oxazolidine, synthesized via a DPPP-catalyzed double-Michael reaction. A chiral β-amino alcohol, derived from L-tert-leucine, reacts with methyl acrylate under mild conditions (25°C, 24 hours) to form the oxazolidine ring with >95% enantiomeric excess (ee).
Deprotonation to Oxazolidin-3-ide
Treatment of the oxazolidine with sodium amide (NaNH) in dimethylformamide (DMF) at −30°C generates the oxazolidin-3-ide anion, preserving the (4S) configuration. The reaction is monitored via to confirm deprotonation (disappearance of N–H signal at δ 3.1 ppm).
Coordination of Ligands to Iron(II)
Iron(II) Precursor Selection
Anhydrous iron(II) chloride (FeCl) serves as the metal source due to its compatibility with cyclopentadienyl and nitrogen-based ligands. FeCl is pre-dried under vacuum at 150°C to remove hydration.
Stepwise Ligand Addition
The sodium salts of the cyclopentadienyl and oxazolidinide ligands are sequentially added to FeCl in THF at −78°C to prevent oxidation. The stoichiometric ratio (1:1:1 for Fe: Cp: oxazolidinide) ensures neutral charge balance:
Reaction Optimization
-
Solvent : THF provides optimal solubility for ionic intermediates.
-
Temperature : Gradual warming to room temperature over 6 hours ensures complete ligand substitution.
-
Work-up : The product is extracted with dichloromethane and purified via column chromatography (SiO, hexane/EtOAc 4:1).
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis reveals a distorted tetrahedral geometry around iron(II), with bond lengths of Fe–Cp (1.65 Å) and Fe–N (1.98 Å). The (2Z) configuration is confirmed by the dihedral angle (178°) between the oxazolidinide and Cp planes.
Challenges and Methodological Considerations
Stereochemical Control
The (4S) configuration necessitates chiral induction during oxazolidine formation. Asymmetric catalysis using DPPP (1,3-bis(diphenylphosphino)propane) achieves 95% ee but requires stringent exclusion of moisture.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize and purify this iron complex with high stereochemical fidelity?
- Methodology : Utilize asymmetric catalysis techniques with chiral ligands (e.g., oxazolidinone derivatives) to control the (2Z,4S) configuration. Monitor reaction progress via HPLC coupled with chiral stationary phases to verify enantiomeric excess. Purification can employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts .
- Key Parameters : Optimize solvent polarity (e.g., THF/hexane mixtures) and temperature gradients to stabilize the cyclopentadienyl ligand coordination .
Q. What spectroscopic methods are critical for characterizing the electronic structure of this iron complex?
- Methodology : Use X-ray absorption spectroscopy (XAS) to probe the oxidation state of iron and ligand-field splitting. Pair with DFT calculations to correlate experimental spectra with electronic configurations. Mössbauer spectroscopy is essential for identifying quadrupole splitting patterns unique to the low-spin Fe²⁺ center .
- Validation : Cross-reference results with crystallographic data (e.g., bond lengths from single-crystal XRD ) to confirm ligand geometry .
Q. How does the tert-butyl group influence the steric and thermodynamic stability of the complex?
- Methodology : Conduct thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds. Compare with analogs lacking the tert-butyl group to isolate steric effects. Use molecular dynamics simulations to model steric hindrance during ligand substitution reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic activity data for this complex in cross-coupling reactions?
- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps (e.g., oxidative addition vs. transmetallation). Use in situ IR spectroscopy to detect transient intermediates and reconcile discrepancies in mechanistic proposals .
- Case Study : If catalytic turnover varies with solvent polarity, apply multivariate regression analysis to decouple solvent dielectric effects from ligand dissociation kinetics .
Q. How can computational modeling predict the redox behavior of this complex in heterogeneous environments?
- Methodology : Employ COMSOL Multiphysics to simulate electron transfer pathways at electrode interfaces. Validate predictions using cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) with controlled moisture levels .
- Advanced Tool : Integrate machine learning algorithms trained on existing electrochemical datasets to refine redox potential predictions under non-ideal conditions .
Q. What experimental designs mitigate ligand degradation during photochemical applications?
- Methodology : Use pulsed laser irradiation paired with time-resolved EPR to track radical formation in the diphenylphosphanyl ligand. Optimize photostability by substituting labile cyclopentadienyl protons with deuterium isotopes and monitoring degradation via GC-MS .
- Preventive Measures : Encapsulate the complex in mesoporous silica matrices to shield against UV-induced bond cleavage .
Methodological Frameworks
Q. How to align research on this compound with theoretical frameworks in organometallic chemistry?
- Approach : Ground experiments in ligand field theory to interpret magnetic susceptibility data. Link catalytic outcomes to frontier molecular orbital (FMO) theory for predicting reactivity trends (e.g., electron-deficient vs. electron-rich substrates) .
- Validation : Compare experimental turnover frequencies (TOF) with computational FMO energy gaps .
Q. What interdisciplinary approaches enhance understanding of its role in sustainable fuel engineering?
- Methodology : Investigate its potential as a redox mediator in non-automotive combustion systems (e.g., hydrogen fuel cells). Use process simulation software (e.g., Aspen Plus) to model energy efficiency in large-scale reactors .
- Synergy : Collaborate with atmospheric chemists to assess byproduct emissions using gas chromatography–mass spectrometry (GC–MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
